1-{2-[2-Chloro-6-(4-chlorophenoxy)-4-pyridyl]-4-methyl-1,3-thiazol-5-yl}ethan-1-one 1-phenylhydrazone
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Overview
Description
1-{2-[2-Chloro-6-(4-chlorophenoxy)-4-pyridyl]-4-methyl-1,3-thiazol-5-yl}ethan-1-one 1-phenylhydrazone is a synthetic compound with a complex molecular structure. It incorporates various functional groups, making it a versatile molecule for diverse scientific research applications. Notable for its unique interaction with biological systems, this compound holds significant potential in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-[2-Chloro-6-(4-chlorophenoxy)-4-pyridyl]-4-methyl-1,3-thiazol-5-yl}ethan-1-one 1-phenylhydrazone involves multiple steps:
Formation of the thiazole ring: : This is achieved by the reaction of appropriate thiourea and α-haloketones under controlled conditions.
Substitution reactions: : The intermediate products are subjected to chlorination and subsequent substitution reactions involving 4-chlorophenoxy and 2-chloro-6-pyridyl groups.
Final coupling: : The final step involves the condensation of ethan-1-one and phenylhydrazone to form the target compound.
Industrial Production Methods: On an industrial scale, the production of this compound might involve:
Large-scale synthesis of intermediates: : Using cost-effective and scalable chemical processes.
Continuous flow chemistry: : This method increases reaction efficiency and yields.
Purification techniques: : Employing crystallization and chromatography to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : It can undergo oxidation reactions, particularly affecting the thiazole and phenyl groups.
Reduction: : Reduction reactions may involve the nitro groups if present as substituents.
Substitution: : Electrophilic and nucleophilic substitutions are common, especially on the pyridyl and phenyl rings.
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Sodium borohydride, lithium aluminium hydride.
Substitution reagents: : Halogens, organolithium compounds, and Grignard reagents.
Oxidized derivatives: : Resulting from the oxidation of the thiazole ring or phenyl groups.
Reduced derivatives: : These might include amines and alcohols depending on the starting materials.
Substituted compounds: : With varying functional groups on the pyridyl and phenyl rings.
Scientific Research Applications
1-{2-[2-Chloro-6-(4-chlorophenoxy)-4-pyridyl]-4-methyl-1,3-thiazol-5-yl}ethan-1-one 1-phenylhydrazone has broad scientific applications:
Chemistry: : Utilized in the synthesis of novel organic compounds and as a ligand in coordination chemistry.
Biology: : Serves as a probe for studying enzymatic activities and protein interactions.
Medicine: : Investigated for its potential therapeutic effects in cancer and infectious diseases.
Industry: : Used in the production of agrochemicals and materials science.
Mechanism of Action
The compound interacts with various molecular targets and pathways:
Enzyme inhibition: : Acts as an inhibitor for specific enzymes, affecting metabolic pathways.
DNA intercalation: : Can insert between DNA bases, potentially disrupting replication and transcription processes.
Signal transduction: : Modulates cellular signaling pathways, influencing cell growth and apoptosis.
Comparison with Similar Compounds
Comparing 1-{2-[2-Chloro-6-(4-chlorophenoxy)-4-pyridyl]-4-methyl-1,3-thiazol-5-yl}ethan-1-one 1-phenylhydrazone with other compounds:
Similar Compounds: : Other thiazole-based compounds, pyridyl derivatives, phenylhydrazones.
Uniqueness: : The presence of both thiazole and pyridyl groups combined with the chlorophenoxy substituent gives it a unique profile in terms of biological activity and chemical reactivity.
Similar compounds include:
2-[2-(4-Chlorophenyl)-2-oxoethyl]-4-methylthiazole
1-(2-Chloro-4-methylphenyl)-3-(4-chlorophenyl)urea
4-Chloro-2-(2-chlorophenyl)-1,3-thiazole
This article outlines the multifaceted nature of this compound, highlighting its synthesis, reactions, and applications. A compound with rich potential in both scientific research and industrial applications.
Properties
IUPAC Name |
N-[(E)-1-[2-[2-chloro-6-(4-chlorophenoxy)pyridin-4-yl]-4-methyl-1,3-thiazol-5-yl]ethylideneamino]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18Cl2N4OS/c1-14-22(15(2)28-29-18-6-4-3-5-7-18)31-23(26-14)16-12-20(25)27-21(13-16)30-19-10-8-17(24)9-11-19/h3-13,29H,1-2H3/b28-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAXGRRHAZMMKLL-RWPZCVJISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=NC(=C2)Cl)OC3=CC=C(C=C3)Cl)C(=NNC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)C2=CC(=NC(=C2)Cl)OC3=CC=C(C=C3)Cl)/C(=N/NC4=CC=CC=C4)/C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18Cl2N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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